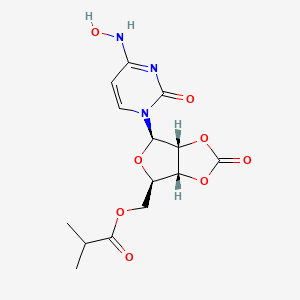
Tirfipiravir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tirfipiravir is a nucleoside compound and antiviral agent designed to combat viral infections, particularly those caused by influenza viruses and the novel coronavirus. Its molecular formula is C14H17N3O8, and it has a molecular weight of 355.3 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: Tirfipiravir can be synthesized through a series of chemical reactions involving the formation of nucleoside analogs. The synthesis typically involves the following steps:
Formation of the Base: The base component of this compound is synthesized through a reaction involving the appropriate starting materials.
Attachment of the Sugar Moiety: The base is then attached to a sugar moiety, usually ribose or deoxyribose, through glycosidic bond formation.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions: Tirfipiravir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound.
Substitution: Substitution reactions are employed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can be further studied for their biological activity.
科学的研究の応用
Tirfipiravir has several scientific research applications, including:
Chemistry: Used as a nucleoside analog in chemical synthesis and structural studies.
Biology: Investigated for its antiviral properties against influenza and coronavirus.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Utilized in the development of antiviral drugs and research tools.
作用機序
Tirfipiravir exerts its antiviral effects by interfering with the viral replication process. It targets viral RNA-dependent RNA polymerase, inhibiting the synthesis of viral RNA. This disruption prevents the virus from replicating and spreading within the host organism.
Molecular Targets and Pathways Involved:
Viral RNA-dependent RNA Polymerase: The primary molecular target of this compound.
RNA Synthesis Pathway: The pathway involved in viral RNA synthesis is disrupted by this compound.
類似化合物との比較
Ribavirin: Another nucleoside analog with antiviral properties.
Remdesivir: A nucleotide analog used in the treatment of COVID-19.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
CAS番号 |
2759996-93-3 |
|---|---|
分子式 |
C14H17N3O8 |
分子量 |
355.30 g/mol |
IUPAC名 |
[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C14H17N3O8/c1-6(2)12(18)22-5-7-9-10(25-14(20)24-9)11(23-7)17-4-3-8(16-21)15-13(17)19/h3-4,6-7,9-11,21H,5H2,1-2H3,(H,15,16,19)/t7-,9-,10-,11-/m1/s1 |
InChIキー |
KDWNZFQMGWEBAL-QCNRFFRDSA-N |
異性体SMILES |
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
正規SMILES |
CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


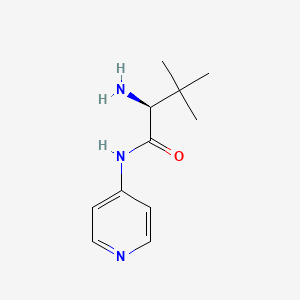
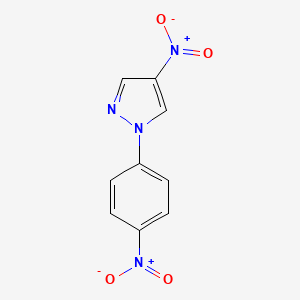
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
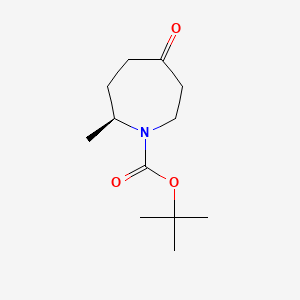
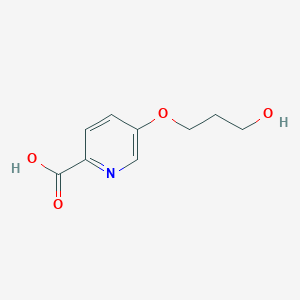
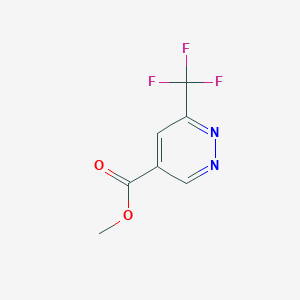
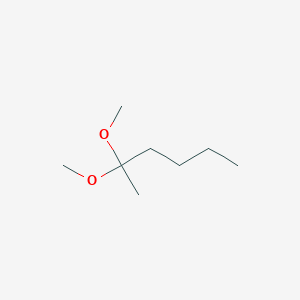
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
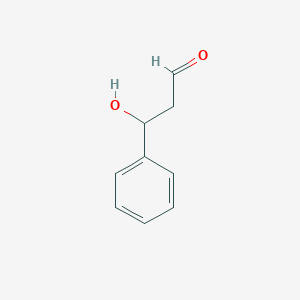
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
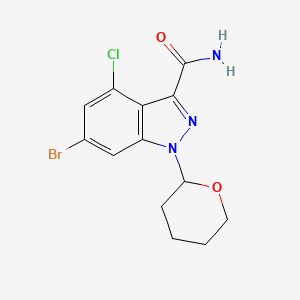
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-ylamine](/img/structure/B15361983.png)
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
